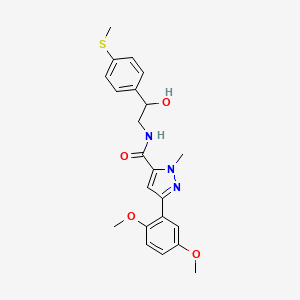

3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S/c1-25-19(12-18(24-25)17-11-15(28-2)7-10-21(17)29-3)22(27)23-13-20(26)14-5-8-16(30-4)9-6-14/h5-12,20,26H,13H2,1-4H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMECILUOHVREIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC(C3=CC=C(C=C3)SC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the starting materials might include 1-methyl-3,5-diketone and hydrazine hydrate under acidic conditions.

Substitution Reactions:

Amide Formation: The carboxylic acid group on the pyrazole ring can be converted to an amide using reagents such as thionyl chloride followed by reaction with the appropriate amine.

Hydroxy and Methylthio Substitutions: The hydroxy and methylthio groups can be introduced through nucleophilic substitution reactions, often using reagents like sodium hydroxide and methylthiol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylthio groups, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can target the carbonyl group in the amide, potentially using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like hydroxide or thiolates.

Major Products

Oxidation Products: Carboxylic acids, sulfoxides, and sulfones.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound might be studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. The presence of the pyrazole ring and various substituents might confer activity against certain diseases, such as cancer or inflammatory conditions.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrazole ring could bind to active sites, while the substituents might enhance binding affinity or specificity.

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between the target compound and analogs from the literature:

Key Observations :

- The target compound’s 2,5-dimethoxyphenyl group distinguishes it from chloro/cyano-substituted analogs (e.g., 3a ), favoring enhanced electron density for hydrogen bonding.

- The methylthio group in the target compound offers higher lipophilicity (logP ≈ 3.8 predicted) than the pyridylmethyl group in (logP ≈ 2.1).

Physicochemical Properties

Key Insights :

- Higher logP than suggests better membrane penetration but may require formulation optimization for aqueous solubility.

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide, often referred to as a pyrazole derivative, has garnered attention in recent years due to its diverse biological activities. This article aims to synthesize existing research findings regarding its biological activity, particularly in anticancer applications, and provide a detailed overview of its mechanisms.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes several functional groups that contribute to its biological activity, including methoxy groups and a methylthio group which are known to influence pharmacological properties.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound has shown promising results particularly in the context of cancer treatment.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

- Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro studies demonstrated significant antiproliferative activity with IC50 values in the low micromolar range, suggesting effective cytotoxicity against these cancer types .

- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells. Studies have reported that treatment with this compound leads to morphological changes consistent with apoptosis and enhances caspase-3 activity, a key marker for apoptosis .

- Cell Cycle Arrest : Further investigations revealed that the compound causes cell cycle arrest at the G2/M phase, thereby preventing cancer cells from dividing and proliferating .

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

- Study on MDA-MB-231 Cells :

- Comparison with Other Pyrazole Derivatives :

Data Table: Summary of Biological Activities

| Activity Type | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MDA-MB-231 | 1.0 | Induction of apoptosis |

| Antiproliferative | HepG2 | 2.5 | Cell cycle arrest |

| Apoptosis Induction | MDA-MB-231 | 10 | Enhanced caspase-3 activity |

Q & A

Q. What are the key structural features of this compound, and how do they influence synthetic strategies?

The compound features a 1-methyl-1H-pyrazole core substituted with a 2,5-dimethoxyphenyl group at position 3 and a carboxamide-linked hydroxyethyl side chain bearing a 4-(methylthio)phenyl moiety. The pyrazole ring is typically synthesized via cyclocondensation of β-ketoesters or hydrazines, while the carboxamide side chain may involve coupling reactions using activating agents like EDC/HOBt . The methoxy and methylthio groups require selective protection/deprotection strategies to avoid side reactions during synthesis .

Q. What spectroscopic techniques are most effective for structural characterization?

- NMR : 1H/13C NMR can confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, methylthio at δ 2.5 ppm) and pyrazole ring protons (δ 6.5–7.5 ppm) .

- IR : Carboxamide C=O stretches (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) are critical .

- Mass Spectrometry : High-resolution MS validates molecular weight (C₂₂H₂₅N₃O₅S, theoretical MW: 467.52 g/mol) .

Q. What purification methods are recommended for isolating this compound?

Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is standard for isolating polar intermediates. Recrystallization from ethanol/water mixtures improves purity, leveraging differences in solubility between the carboxamide and byproducts .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between the pyrazole core and the hydroxyethyl side chain?

- Solvent Selection : Use DMF or DCM for solubility; avoid protic solvents to prevent carboxamide hydrolysis .

- Catalysis : Employ K₂CO₃ as a base for nucleophilic substitution or carbodiimides (e.g., EDC) for amide bond formation .

- Design of Experiments (DoE) : Apply factorial designs to optimize temperature (e.g., 60–80°C), stoichiometry (1.2–1.5 eq. of amine), and reaction time (12–24 hrs), reducing trial-and-error approaches .

Q. How to resolve contradictions in reported biological activities across different assay systems?

- Assay Validation : Cross-validate using orthogonal methods (e.g., enzyme inhibition vs. cell-based assays) to confirm target engagement .

- Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to address discrepancies caused by compound aggregation or precipitation .

- Metabolite Screening : LC-MS can identify degradation products that may interfere with activity measurements .

Q. What computational methods predict the compound’s binding affinity to target proteins?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinases or GPCRs), focusing on hydrogen bonding with the carboxamide and π-π stacking with aromatic substituents .

- MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of ligand-protein complexes .

- QSAR Models : Train models using descriptors like logP, polar surface area, and substituent electronic effects to predict activity trends .

Q. How to design a SAR study for derivatives of this compound?

- Core Modifications : Replace the pyrazole with isoxazole or triazole rings to assess ring-specific effects .

- Substituent Variation : Systematically alter methoxy groups to halogens or alkyl chains to probe steric/electronic influences .

- Side Chain Optimization : Introduce bioisosteres (e.g., replacing methylthio with sulfone) to enhance metabolic stability .

Methodological Notes

- Synthetic Challenges : The hydroxyethyl side chain may require temporary protection (e.g., tert-butyldimethylsilyl ether) during pyrazole ring formation to prevent oxidation .

- Data Reproducibility : Document reaction conditions (e.g., moisture sensitivity of carboxamide coupling) to ensure reproducibility across labs .

- Contradictory Data Analysis : Use principal component analysis (PCA) to identify outliers in biological datasets caused by assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.